

Toxicological Profile of Dipropylene Glycol n-Butyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Butoxy-1-methylethoxy)propan-2-ol

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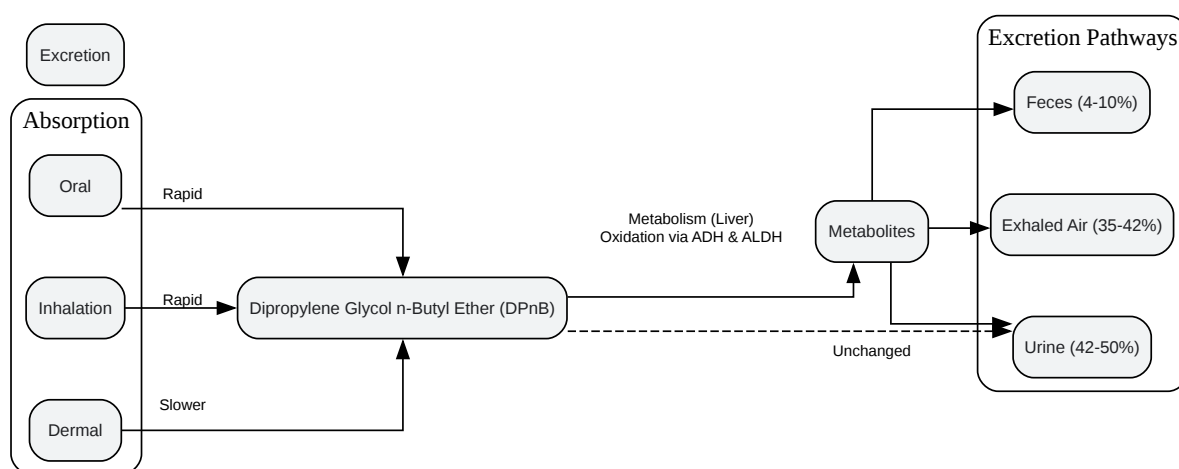
Introduction

Dipropylene glycol n-butyl ether (DPnB), a member of the propylene glycol ether family, is a colorless liquid with a mild odor, widely utilized as a solvent and coupling agent in a variety of industrial and consumer products, including coatings, cleaners, inks, and adhesives. This technical guide provides a comprehensive overview of the toxicological profile of DPnB, consolidating key data from studies conducted in accordance with international guidelines. The information is presented to support safety assessments and inform research and development activities.

Toxicokinetics and Metabolism

Dipropylene glycol n-butyl ether is readily absorbed following oral and inhalation exposure, with dermal absorption occurring at a slower rate. Once absorbed, it is widely distributed throughout the body. The metabolism of DPnB, like other propylene glycol ethers, primarily occurs in the liver. The main metabolic pathway involves oxidation of the alcohol group by alcohol dehydrogenase and aldehyde dehydrogenase. This process can lead to the formation of corresponding alkoxypropionic acids, although for propylene glycol ethers, this pathway is less toxicologically significant compared to their ethylene glycol ether counterparts. A study in rats showed that DPnB is rapidly metabolized and almost completely eliminated within 48 hours, primarily through urine (42-50%) and exhaled air (35-42%), with a smaller fraction excreted in

the feces (4-10%). The main urinary metabolites are the sulfoconjugate of DPnB, propylene glycol n-butyl ether, dipropylene glycol, and propylene glycol.[1]



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Figure 1: Simplified overview of the toxicokinetics of Dipropylene Glycol n-Butyl Ether (DPnB).

Acute Toxicity

DPnB exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	1820-3700 mg/kg bw	[2]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[2]
LC50	Rat	Inhalation (4h)	>2.04 mg/L (>2040 mg/m ³)	[2]
LC (Vapor)	Rat	Inhalation	No mortality at 330 mg/m ³	

Experimental Protocols:

- Oral LD50 (OECD 401): Studies were conducted in rats, with the substance administered by gavage. Animals were observed for mortality and clinical signs of toxicity for up to 14 days.
- Dermal LD50 (OECD 402): The substance was applied to the shaved skin of rabbits for 24 hours. Observations for mortality and skin reactions were made for 14 days.
- Inhalation LC50 (OECD 403): Rats were exposed to an aerosol or vapor of the substance for 4 hours in a whole-body or nose-only exposure chamber. Animals were observed for mortality and signs of toxicity during and after exposure.

Repeated-Dose Toxicity

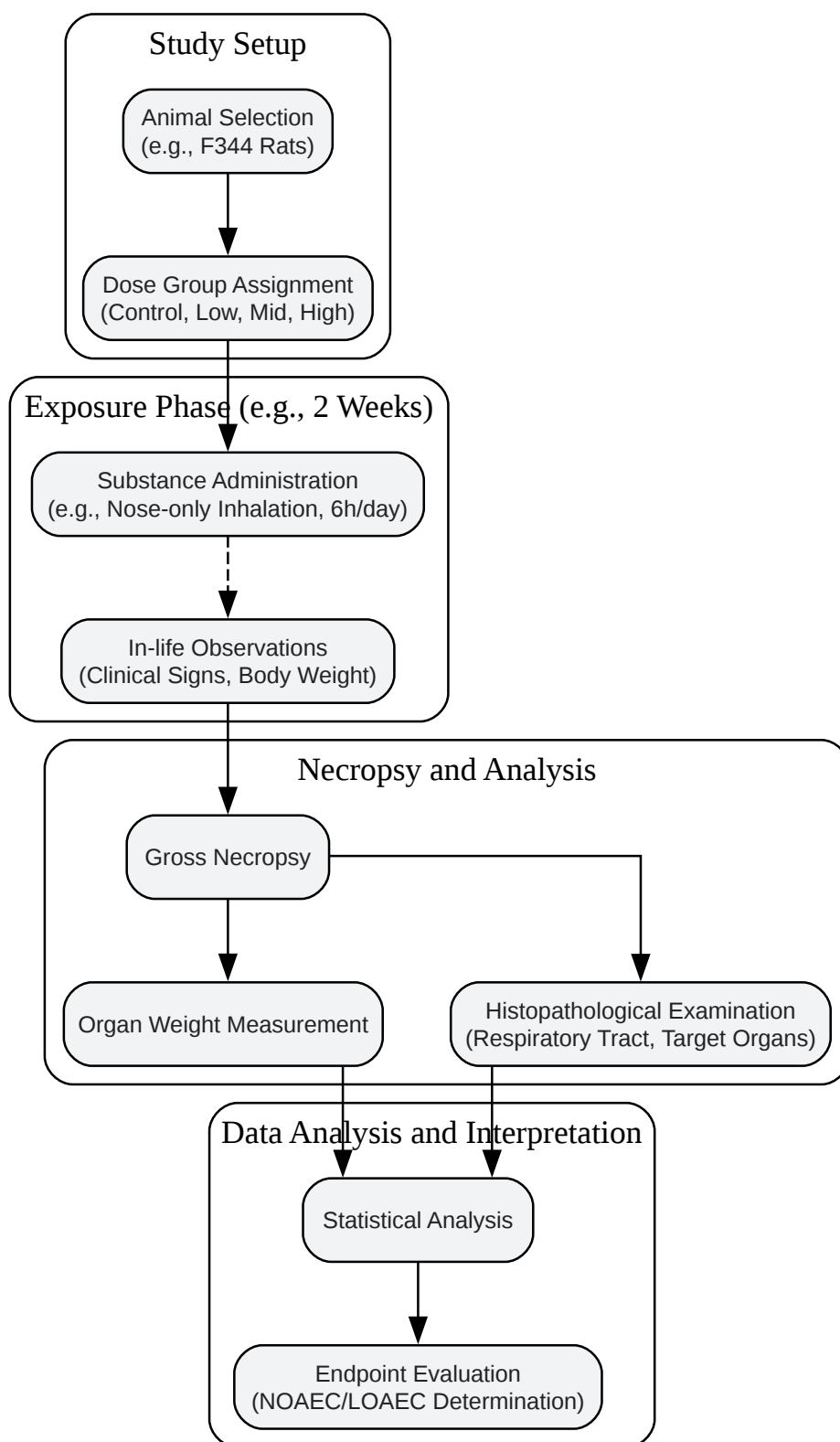
The primary target organs identified in repeated-dose studies are the liver and, in male rats, the kidneys.

Study Duration	Species	Route	NOAEL/NOAEC	LOAEL/LOAEC	Key Findings	Reference
13 weeks	Rat	Oral (feeding)	450 mg/kg bw/day	1000 mg/kg bw/day	Increased liver and kidney weights at the highest dose without accompanying histopathology.	[2]
2 weeks (9 exposures)	Rat	Inhalation (nose-only)	200 mg/m ³	810 mg/m ³	Nasal epithelial lesions (irritation) at mid and high concentrations. Lower body weights at the highest concentration.	[2]

Experimental Protocols:

- Subchronic Oral Toxicity (OECD 408): Sprague-Dawley rats (20/sex/group) were administered DPnB in their diet for 13 weeks at doses of 0, 200, 450, or 1000 mg/kg bw/day. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.[2]

- Subacute Inhalation Toxicity (OECD 412): F344 rats (5/sex/group) were exposed nose-only to DPnB aerosol at concentrations of 0, 200, 810, or 2010 mg/m³ for 6 hours/day, 5 days/week for 2 weeks. Examinations included clinical signs, body weight, and histopathology of the respiratory tract and other major organs.[\[2\]](#)



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Figure 2: General experimental workflow for a subacute inhalation toxicity study (based on OECD 412).

Genetic Toxicology

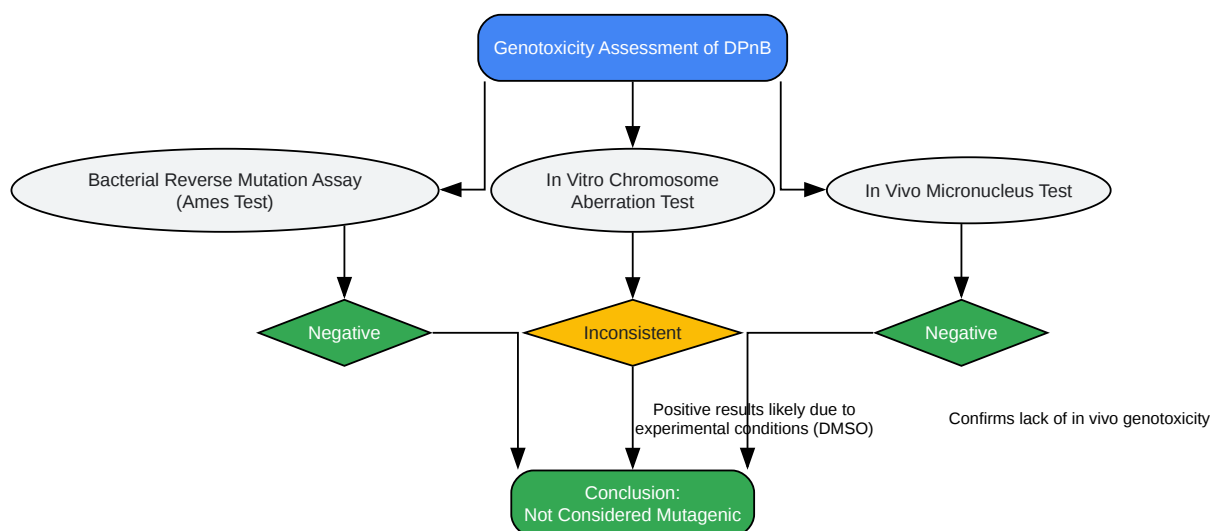
The weight of evidence suggests that DPnB is not mutagenic. In vitro studies in bacteria and mammalian cells were largely negative. Inconsistent results were observed in chromosomal aberration tests in CHO cells, with positive results potentially linked to the use of DMSO as a solvent. An in vivo micronucleus test in mice was negative.[\[2\]](#)

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium	With & Without	Negative	[2]
In vitro Chromosome Aberration	CHO cells	With & Without	Inconsistent	[2]
In vivo Micronucleus	Mouse bone marrow	N/A	Negative	[2]

Experimental Protocols:

- **Bacterial Reverse Mutation Assay (OECD 471):** This test evaluates the potential of a substance to induce gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*. The assay is conducted both with and without an exogenous metabolic activation system (S9 mix).
- **In Vitro Mammalian Chromosome Aberration Test (OECD 473):** This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells. Cells are exposed to the test substance for a defined period, and metaphase cells are analyzed for chromosomal aberrations.
- **In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):** This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents.

The frequency of micronucleated polychromatic erythrocytes in the bone marrow is measured.



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Figure 3: Logical relationship of genotoxicity test results for Dipropylene Glycol n-Butyl Ether.

Carcinogenicity

No long-term carcinogenicity studies are available for DPnB. However, based on data from other propylene glycol ethers and the general understanding of their mechanism of toxicity, DPnB is not expected to be carcinogenic to humans.[2] A read-across with an inhalation study on propylene glycol methyl ether (PGME) showed no evidence of carcinogenicity.[2] It is important to note that some propylene glycol ethers have been shown to cause kidney tumors in male rats through a mechanism involving alpha-2u-globulin nephropathy. This mechanism is specific to male rats and is not considered relevant for human risk assessment.

Reproductive and Developmental Toxicity

DPnB is not considered a reproductive or developmental toxicant.

Study Type	Species	Route	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Reproduction/Developmental Toxicity Screening (OECD 421)	Rat	Not specified	-	-	No effects on reproductive parameters or organs in males and females.	[2]
Prenatal Developmental Toxicity (similar to OECD 414)	Rat	Dermal	910 mg/kg/day (highest dose tested)	910 mg/kg/day (highest dose tested)	No maternal, embryo-, or fetotoxicity, or teratogenicity observed.	[1]

Experimental Protocols:

- Reproduction/Developmental Toxicity Screening Test (OECD 421): This study provides initial information on the potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early postnatal development. Dosing occurs before, during, and after mating for males and throughout the study for females.
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant females are dosed with the test substance during the period of organogenesis. Dams are examined for signs of toxicity, and fetuses are evaluated for external, visceral, and skeletal abnormalities.

Other Toxicological Endpoints

- Skin Irritation: DPnB is considered to be a slight skin irritant.[\[3\]](#)

- Eye Irritation: It may cause mild, transient eye irritation.[3]
- Skin Sensitization: DPnB is not considered to be a skin sensitizer.[2]

Conclusion

Dipropylene glycol n-butyl ether possesses a low order of toxicity. It is not acutely toxic, not genotoxic, and is not considered a reproductive or developmental hazard. Repeated exposure may cause irritation to the nasal passages upon inhalation and mild effects on the liver and kidneys (the latter being specific to male rats and not relevant to humans) at high doses. Based on the available data, DPnB can be used safely in its intended applications when appropriate handling and hygiene practices are followed.

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